

Unveiling the Molecular Architecture of Tetrachlorosalicylanilide: A Technical Guide

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Compound of Interest

Compound Name: *Tetrachlorosalicylanilide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of **Tetrachlorosalicylanilide** (TCSA), a chlorinated salicylanilide derivative. This document delves into its structural characteristics, the experimental methodologies used for its analysis, and its interaction with biological pathways, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

Tetrachlorosalicylanilide, with the chemical formula $C_{13}H_7Cl_4NO_2$, is systematically named 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide^{[1][2]}. Its molecular weight is approximately 351.01 g/mol ^{[3][4]}. The molecule consists of a salicylanilide core structure characterized by two aromatic rings linked by an amide group. Specifically, the salicylic acid portion of the molecule is substituted with chlorine atoms at the 3 and 5 positions, while the anilide ring is chlorinated at the 3' and 4' positions.

The compound exists as an off-white to beige crystalline powder^{[3][5]}. While the crystalline nature of TCSA is well-established and confirmed by X-ray diffraction patterns, specific crystallographic data, including precise bond lengths and angles, are not publicly available in crystallographic databases at the time of this report. For illustrative purposes, the crystal structure of a closely related compound, 3,5-dichloro-N-(4-chlorophenyl)benzamide, has been reported to crystallize in the triclinic space group $P\bar{1}$ ^[6]. This suggests a similar packing and hydrogen bonding pattern for TCSA, which is stabilized by intramolecular hydrogen bonds.

Table 1: Physicochemical Properties of **Tetrachlorosalicylanilide**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₇ Cl ₄ NO ₂	[1][2]
IUPAC Name	3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide	[1][2]
Molecular Weight	~351.01 g/mol	[3][4]
Appearance	Off-white to beige crystalline powder	[3][5]
Melting Point	162 °C	[5]

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of organic compounds like **Tetrachlorosalicylanilide** relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and torsion angles.

Methodology:

- **Crystal Growth:** High-quality single crystals of TCSA are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, confirming the connectivity and stereochemistry. Both ^1H and ^{13}C NMR are crucial for the structural elucidation of TCSA.

Methodology:

- **Sample Preparation:** A small amount of TCSA is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer, and spectra are acquired.
- **Spectral Analysis:**
 - ^1H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms.
 - ^{13}C NMR: The chemical shifts of the carbon signals provide information about the carbon skeleton.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the overall molecular structure.

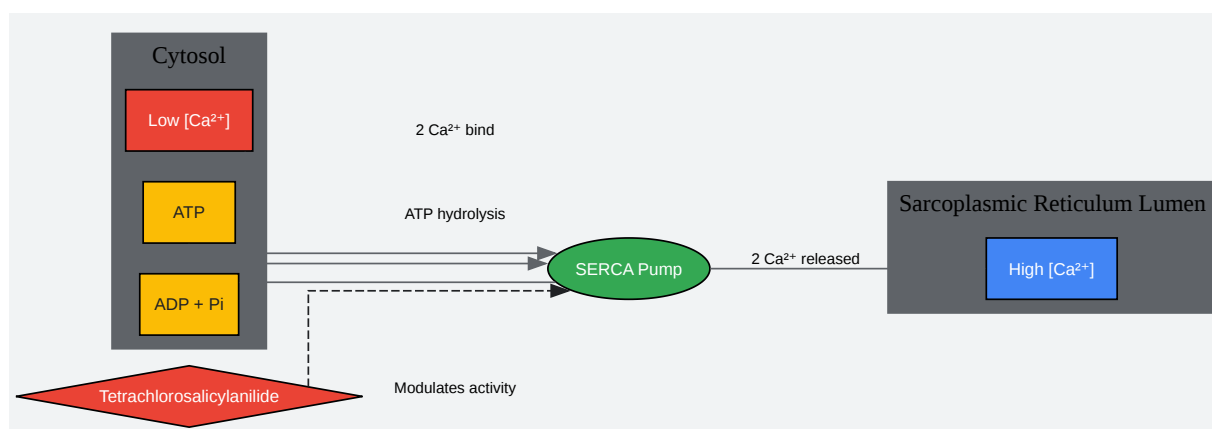
Molecular Visualization

The following diagram illustrates the 2D chemical structure of **Tetrachlorosalicylanilide**.

Caption: 2D structure of **Tetrachlorosalicylanilide**.

Biological Interaction: SERCA Pump Signaling Pathway

Tetrachlorosalicylanilide has been shown to interact with the Sarcoplasmic/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump, a key enzyme in calcium signaling and muscle contraction. TCSA can act as both an activator and an inhibitor of the SERCA pump depending on its concentration. The following diagram illustrates the conceptual signaling pathway of the SERCA pump and the point of interaction with TCSA.



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Caption: TCSA's interaction with the SERCA pump.

The diagram illustrates the transport of two calcium ions from the cytosol into the sarcoplasmic reticulum lumen by the SERCA pump, a process powered by the hydrolysis of ATP.

Tetrachlorosalicylanilide modulates the activity of this pump, thereby affecting intracellular calcium homeostasis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **Tetrachlorosalicylanilide**, the experimental methods used for its characterization, and its

interaction with the SERCA pump. While a complete, publicly available crystal structure remains elusive, the provided information offers a solid foundation for researchers and professionals working with this compound. Further crystallographic studies would be invaluable in providing a more precise understanding of its three-dimensional structure and its interactions with biological targets.

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